
5-Bromo-6-isothiocyanatoquinoxaline
Overview
Description
5-Bromo-6-isothiocyanatoquinoxaline (CAS 134892-46-9) is a brominated quinoxaline derivative with the molecular formula C₉H₄BrN₃S and a molecular weight of 266.12 g/mol . It is structurally characterized by a quinoxaline core substituted with a bromine atom at position 5 and an isothiocyanate (-N=C=S) group at position 6 . This compound is primarily recognized as Brimonidine Impurity I, a byproduct or intermediate in the synthesis of Brimonidine, an α-adrenergic agonist used in glaucoma treatment . It is commercially available with >95% HPLC purity and is stored at +4°C for stability .
Key properties include:
Preparation Methods
Bromination of 6-Aminoquinoxaline to 6-Amino-5-bromoquinoxaline Hydrobromide
The synthesis begins with the bromination of 6-aminoquinoxaline, a reaction critical for introducing the bromo substituent at the 5-position of the quinoxaline nucleus. In a representative procedure, 6-aminoquinoxaline (2.08 g, 14.4 mmol) is dissolved in glacial acetic acid (11.5 ml) and cooled in an ice-water bath . A solution of bromine (0.74 ml, 14.4 mmol) in glacial acetic acid (1.5 ml) is added dropwise over 15 minutes, yielding a bright orange-red precipitate identified as 6-amino-5-bromoquinoxaline hydrobromide . This intermediate is isolated via vacuum filtration, washed with dry ether, and dried under reduced pressure, achieving a quantitative yield (4.44 g) .
Key Considerations :
-
Temperature Control : Maintaining the reaction temperature below 25°C prevents side reactions, such as dibromination or decomposition.
-
Stoichiometry : A 1:1 molar ratio of bromine to 6-aminoquinoxaline ensures selective monobromination at the 5-position.
Synthesis of 5-Bromo-6-isothiocyanatoquinoxaline via Thiophosgene
The conversion of 6-amino-5-bromoquinoxaline hydrobromide to the target isothiocyanate derivative involves thiophosgene-mediated isothiocyanation. The hydrobromide salt (4.27 g, 14.0 mmol) is suspended in water (60 ml), and thiophosgene (1.28 ml, 16.8 mmol) is added incrementally under vigorous stirring . Over 2 hours, the red reaction mixture discharges, and a brick-red solid precipitates. The crude product is isolated by filtration, washed with water, and dried in vacuo, yielding 3.38 g (90%) of this compound . Purification via column chromatography (silica gel, chloroform) affords white crystals with a melting point of 157–158°C .
Reaction Optimization :
-
Solvent Selection : Aqueous conditions minimize side reactions, as thiophosgene hydrolyzes slowly in water, allowing controlled isothiocyanate formation.
-
Excess Thiophosgene : A 20% molar excess of thiophosgene ensures complete conversion of the amine to the isothiocyanate.
Table 1: Synthesis Parameters for this compound
Parameter | Value | Source |
---|---|---|
Starting Material | 6-Amino-5-bromoquinoxaline hydrobromide | |
Reagent | Thiophosgene | |
Solvent | Water | |
Reaction Time | 2 hours | |
Temperature | 25°C | |
Yield | 90% | |
Melting Point | 157–158°C |
Alternative Synthetic Approaches
While the thiophosgene route is predominant, alternative methods have been explored:
Benzoyl Isothiocyanate-Mediated Pathway
In a modified approach, 6-amino-5-bromoquinoxaline reacts with benzoyl isothiocyanate to form an N-benzoyl thioureido intermediate, which is subsequently hydrolyzed to the thioureido compound . However, this method introduces additional steps (hydrolysis and methylation) and is less efficient for large-scale synthesis .
Ammonium Thiocyanate Direct Reaction
Direct treatment of 6-amino-5-bromoquinoxaline with ammonium thiocyanate in acidic media bypasses thiophosgene use but suffers from lower yields (60–70%) and challenges in isolating the isothiocyanate .
Characterization and Analytical Validation
The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses:
-
Infrared Spectroscopy (IR) : A sharp absorption band at 2120 cm⁻¹ confirms the presence of the isothiocyanate (-NCS) group .
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry : The molecular ion peak at m/z 280 ([M+H]⁺) aligns with the expected molecular formula C₉H₄BrN₃S .
Discussion of Reaction Mechanisms and Challenges
Mechanistic Insights
The thiophosgene-mediated reaction proceeds via nucleophilic attack of the amine on thiophosgene, forming an intermediate thiocarbamoyl chloride, which eliminates HCl to yield the isothiocyanate . The aqueous environment stabilizes reactive intermediates, minimizing side reactions.
Practical Challenges
Chemical Reactions Analysis
Types of Reactions: 5’-Fluoroindirubinoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxime group, leading to the formation of amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Organic Synthesis
5-BIQ serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other compounds. The presence of the isothiocyanate group enables it to undergo nucleophilic substitutions, facilitating the formation of thioureas and other derivatives.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Isothiocyanatoquinoxaline | Lacks bromine substitution | Exhibits distinct biological activity |
5-Chloro-6-isothiocyanatoquinoxaline | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
5-Bromoquinoxaline | Lacks isothiocyanate group | Primarily used as a precursor in organic synthesis |
2-Amino-3-bromoquinoxaline | Contains amino group | Enhanced solubility and potential biological activity |
Medicinal Chemistry
The compound has shown promise in various biological activities, particularly as an inhibitor of specific enzymes and receptors. Research indicates potential anticancer properties, with studies focusing on its ability to inhibit protein kinases involved in cancer pathways. This suggests that 5-BIQ may play a role in drug development aimed at targeting cancer.
Case Study: Anticancer Activity
A study demonstrated that 5-BIQ exhibits significant inhibitory effects on certain cancer cell lines, leading to reduced proliferation and increased apoptosis. The compound's mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth.
Pharmacological Studies
In addition to its anticancer potential, 5-BIQ has been investigated for its effects on other biological targets. Its structural features suggest interactions with various receptors that could be leveraged in pharmacology.
Notable Findings
- Inhibition of Kinases : Research has revealed that 5-BIQ can inhibit specific kinases associated with cancer progression.
- Receptor Interactions : The compound has been studied for its binding affinities to receptors involved in inflammatory responses.
Toxicological Considerations
While exploring the applications of 5-BIQ, it is crucial to consider its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation, necessitating careful handling during research and application.
Mechanism of Action
The primary mechanism of action of 5’-fluoroindirubinoxime involves the inhibition of FLT3. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also affects other molecular targets, including vascular endothelial growth factor receptor 2 (VEGFR2) and Aurora A kinase, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
a) 6-Amino-5-bromoquinoxaline (CAS 50358-63-9)
- Molecular Formula : C₈H₅BrN₃
- Key Differences : Replaces the isothiocyanate group with an amine (-NH₂) at position 4.
- Implications: Reduced reactivity toward nucleophiles compared to the isothiocyanate group. Potential for diazotization or amide bond formation, unlike the thiourea-forming capability of 5-Bromo-6-isothiocyanatoquinoxaline .
b) O-Isopropyl (5-bromoquinoxalin-6-yl)carbamothioate (CAS PA 02 0441010)
- Molecular Formula : C₁₂H₁₂BrN₃OS
- Key Differences : Contains a carbamothioate (-OC(S)NH-) group instead of isothiocyanate.
- Implications :
c) 1-(5-Bromoquinoxalin-6-yl)thiourea (CAS 148231-12-3)
- Molecular Formula : C₉H₆BrN₅S
- Key Differences : Features a thiourea (-NH-C(S)-NH₂) group.
- Likely derived from the reaction of this compound with ammonia or amines .
Structural and Reactivity Comparison
Biological Activity
5-Bromo-6-isothiocyanatoquinoxaline (C9H4BrN3S) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, synthesis, and biological effects as reported in various studies.
- Molecular Formula : C9H4BrN3S
- Molecular Weight : 266.12 g/mol
- CAS Number : 134892-46-9
- Purity : >95% (HPLC)
- Appearance : Brick red to white crystalline solid .
Synthesis
The synthesis of this compound typically involves the reaction of 6-amino-5-bromoquinoxaline with thiophosgene. The process yields a high purity product, characterized by various analytical techniques including NMR and mass spectrometry. The typical yield from this synthesis is reported to be around 90% .
Biological Activity
This compound exhibits several biological activities that have been explored in various studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Properties
- Bacterial Inhibition : Recent research indicates that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Study Findings : In a study assessing the antibacterial efficacy of quinoxaline derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .
Anti-inflammatory Effects
- Mechanism : The compound has been implicated in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
- Research Evidence : Experimental models have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory conditions .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Bromo-6-isothiocyanatoquinoxaline, and how are they determined?
- Methodology : Characterize the compound using:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (266.12 g/mol) .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to assign structural features, leveraging the SMILES string (InChI=1/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H) .
- Thermogravimetric Analysis (TGA) to assess thermal stability (boiling point: 414°C at 760 mmHg) .
- Data Table :
Property | Value | Method |
---|---|---|
Molecular Weight | 266.12 g/mol | HRMS |
Density | 1.7 g/cm³ | Pycnometry |
Boiling Point | 414°C | TGA |
Refractive Index | 1.741 | Abbe Refractometer |
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- Bromination : Introduce bromine at the 5-position of a pre-functionalized quinoxaline scaffold, followed by isothiocyanate substitution at the 6-position .
- Key Step : React 6-amino-5-bromoquinoxaline with thiophosgene or carbon disulfide under basic conditions to form the isothiocyanate group .
Q. How is this compound utilized in pharmaceutical research?
- Application : It serves as a critical impurity reference standard in quality control for Brimonidine tartrate, a glaucoma medication .
- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities, ensuring method validation per ICH guidelines (specificity, linearity, LOD/LOQ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), temperature (0°C vs. RT), and stoichiometry to assess yield and purity via LC-MS .
- Byproduct Analysis : Identify side products (e.g., thiourea derivatives) using HPLC-PDA-ELSD and mitigate via pH control (pH 8–9) .
Q. What strategies address stability challenges during storage and handling?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
- Storage Recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the isothiocyanate group .
Q. How can contradictory spectral data in literature be resolved?
- Methodology :
- Cross-Validation : Compare NMR/IR data across multiple batches and reference standards (e.g., USP/EP monographs) .
- Computational Modeling : Use Density Functional Theory (DFT) to predict NMR chemical shifts and reconcile discrepancies .
Q. What advanced analytical methods validate trace-level detection in complex matrices?
- Methodology :
- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for specificity in biological matrices (LOQ ≤ 0.1 ppm) .
- Ion Mobility Spectrometry (IMS) : Differentiate isobaric impurities with similar m/z ratios .
Q. Hypothetical Data Contradiction Analysis
Scenario : Discrepancies in reported melting points.
- Resolution Strategy :
- Reproducibility Testing : Replicate synthesis and purity analysis (≥98% by HPLC) .
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles under identical heating rates (e.g., 10°C/min) .
- Literature Review : Cross-check with peer-reviewed studies, excluding non-validated sources (e.g., non-ICH-compliant reports) .
Properties
IUPAC Name |
5-bromo-6-isothiocyanatoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMXQMOFAYYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403506 | |
Record name | 5-bromo-6-isothiocyanatoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-46-9, 132356-31-1 | |
Record name | 5-bromo-6-isothiocyanatoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.